molecular formula C18H29N3O3 B11770197 tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886364-99-4

tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11770197
CAS No.: 886364-99-4
M. Wt: 335.4 g/mol
InChI Key: FLWOQQLEUGTSJR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: 1,4-dioxane, methanol, chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays.

Medicine

Medically, this compound has potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to form stable complexes with proteins makes it a candidate for therapeutic research.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on proteins, altering their function and activity. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

CAS No.

886364-99-4

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-13-9-10-21(12-13)15(11-19)14-7-5-6-8-16(14)23-4/h5-8,13,15H,9-12,19H2,1-4H3,(H,20,22)

InChI Key

FLWOQQLEUGTSJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2OC

Origin of Product

United States

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